molecular formula C10H7BrFNS B13936331 5-Bromo-2-cyclopropyl-6-fluorobenzothiazole

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole

Cat. No.: B13936331
M. Wt: 272.14 g/mol
InChI Key: GKNOOBNUGQYFTR-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole is a heterocyclic compound that contains bromine, cyclopropyl, and fluorine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-6-fluorobenzothiazole typically involves the bromination and cyclopropylation of a fluorobenzothiazole precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to achieve the desired substitution on the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclopropylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles.

Scientific Research Applications

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-6-fluorobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorobenzothiazole: Similar structure but lacks the cyclopropyl group.

    5-Bromo-2-chlorobenzothiazole: Contains a chlorine substituent instead of fluorine.

    5-Bromo-2-methylbenzothiazole: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole is unique due to the presence of both cyclopropyl and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C10H7BrFNS

Molecular Weight

272.14 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C10H7BrFNS/c11-6-3-8-9(4-7(6)12)14-10(13-8)5-1-2-5/h3-5H,1-2H2

InChI Key

GKNOOBNUGQYFTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=C(C=C3S2)F)Br

Origin of Product

United States

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